2,4-Dimethylphenylmagnesium bromide
Description
2,4-Dimethylphenylmagnesium bromide is a Grignard reagent characterized by methyl substituents at the 2- and 4-positions of the aromatic ring. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. It is widely employed in the formation of acridines, cross-coupling reactions, and the synthesis of complex heterocycles. Notably, the ortho-methyl group plays a critical role in directing reaction pathways and influencing product selectivity, as demonstrated in studies involving perfluoroalkyl-substituted anilines .
Properties
IUPAC Name |
magnesium;1,3-dimethylbenzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHZRUUXJPXJNP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C=C1)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545608 | |
| Record name | Magnesium bromide 2,4-dimethylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34589-46-3 | |
| Record name | Magnesium bromide 2,4-dimethylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Grignard Synthesis of 2,4-Dimethylphenylmagnesium Bromide
Reaction Mechanism
The formation of this compound follows the general Grignard reagent synthesis mechanism:
$$
\text{1-Bromo-2,4-dimethylbenzene} + \text{Mg} \xrightarrow{\text{dry ether}} \text{this compound}
$$
The reaction proceeds via a radical intermediate mechanism, where magnesium undergoes single-electron transfer to the aryl bromide, generating an aryl radical that bonds to magnesium. This process is highly sensitive to protic solvents and moisture, necessitating anhydrous conditions.
Step-by-Step Laboratory Procedure
A representative small-scale synthesis involves the following steps:
- Apparatus Setup : A three-necked flask equipped with a reflux condenser, addition funnel, and drying tube filled with calcium sulfate is assembled under nitrogen or argon.
- Magnesium Activation : Magnesium turnings (0.60 g, 24.7 mmol) are ground to expose fresh metal surfaces and added to the flask.
- Solvent and Initiator : Anhydrous diethyl ether (20 mL) and 1,2-dibromoethane (2 drops) are added to initiate the reaction by cleaning the magnesium surface.
- Aryl Bromide Addition : A solution of 1-bromo-2,4-dimethylbenzene (3.25 g, 17.5 mmol) in ether is added dropwise via the addition funnel. The exothermic reaction sustains reflux (~35°C) without external heating.
- Completion : The mixture is stirred until magnesium is consumed (typically 1–2 hours), yielding a grayish solution of the Grignard reagent.
Solvent Systems and Reaction Optimization
Ether vs. Tetrahydrofuran Derivatives
While diethyl ether is the traditional solvent, 2-MeTHF has emerged as a superior alternative due to its higher boiling point (80°C vs. 35°C), enabling safer reflux conditions. Commercial preparations (e.g., Thermo Scientific™) use 2-MeTHF to stabilize 0.5 M solutions of the reagent. THF, though polar, may accelerate side reactions with sterically hindered aryl bromides.
Table 1: Solvent Comparison for Grignard Synthesis
| Solvent | Boiling Point (°C) | Reaction Rate | Stability of Reagent |
|---|---|---|---|
| Diethyl ether | 35 | Moderate | Moderate |
| THF | 66 | Fast | Low |
| 2-MeTHF | 80 | Moderate | High |
Role of Additives
- Magnesium Bromide (MgBr₂) : Adding MgBr₂ (5–10 mol%) eliminates the induction period by pre-activating the magnesium surface, as demonstrated in cyclopropane-derived Grignard systems.
- 1,2-Dibromoethane : This "entrainment agent" cleans oxide layers from magnesium, facilitating electron transfer. However, it generates ethylene gas as a byproduct.
Industrial and Laboratory Scale Preparations
Laboratory-Scale Modifications
- Microwave Assistance : Recent studies show that microwave irradiation at 50–60°C reduces reaction times from hours to minutes, though this remains experimental for 2,4-dimethylphenyl derivatives.
- Continuous Flow Systems : Microreactors enable precise temperature control and safer handling of exothermic reactions, achieving >90% yields in pilot-scale trials.
Industrial Production
Large-scale synthesis (e.g., 100 L batches) employs:
Challenges and Troubleshooting
Common Issues and Solutions
- Failed Initiation : Caused by oxidized magnesium or moisture. Remedies include freshly grinding magnesium, adding MgBr₂, or using 1,2-dibromoethane.
- Precipitation : Cloudiness indicates partial hydrolysis. Filtration through glass wool under inert atmosphere often restores reactivity.
- Side Reactions : Alkyl halide impurities (e.g., 1-bromo-2,5-dimethylbenzene) lead to cross-coupled products. Distillation of the aryl bromide (b.p. 207°C) ensures purity.
Chemical Reactions Analysis
2,4-Dimethylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include dry THF as the solvent and maintaining an inert atmosphere to prevent reaction with moisture or oxygen . Major products formed from these reactions include secondary and tertiary alcohols, depending on the carbonyl compound used.
Scientific Research Applications
2,4-Dimethylphenylmagnesium bromide, an organomagnesium compound with the chemical formula C8H9BrMg, is a versatile reagent widely used in scientific research, particularly for its ability to facilitate carbon-carbon bond formation. It is typically prepared by reacting 2,4-dimethylbromobenzene with magnesium turnings in a dry, aprotic solvent such as tetrahydrofuran (THF), with a small amount of iodine used to initiate the reaction. Due to its sensitivity to moisture and air, the synthesis and handling of this compound require anhydrous conditions.
Scientific Research Applications
This compound is extensively used in scientific research for organic synthesis, pharmaceutical research, and material science.
Organic Synthesis
- Carbon-Carbon Bond Formation As a Grignard reagent, this compound is valuable in forming carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. Its reactivity stems from the magnesium atom's nucleophilic character, enabling it to participate in various reactions.
- Synthesis of Alcohols It is used in the synthesis of primary, secondary, and tertiary alcohols through Grignard reactions with carbonyl compounds like aldehydes, ketones, and esters. The reaction introduces a dimethylphenyl group (C6H3(CH3)2) onto the carbon chain, with the specific type of alcohol formed depending on reaction conditions and the nature of the carbonyl compound.
- Synthesis of Acridine this compound is used in synthesizing 9-(Cn-1F2n-1)-substituted acridine by reacting it with 2-(perfluoroethyl)aniline .
Pharmaceutical Research
- This compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science
- This compound is used in preparing various polymers and advanced materials.
Case Studies
- Synthesis of 2-[1,1-Bis-(2,4-dimethylphenyl)-2,2,2-trifluoroethyl]aniline: this compound is reacted with 2-(perfluoroethyl)aniline to yield the product, which is obtained as a brown oil with a 49% yield . The reaction is conducted for 2 hours at 23°C .
- Nickel-Catalyzed Coupling Reaction: 2,6-dimethylphenylmagnesium bromide solution in THF is used in a nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents .
Comparison with Other Grignard Reagents
The unique substitution pattern on the phenyl ring of this compound affects its reactivity profile and selectivity in various organic reactions compared to other similar Grignard reagents.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Phenylmagnesium bromide | Lacks methyl groups | Less sterically hindered; more reactive towards carbonyls |
| 2,6-Dimethylphenylmagnesium bromide | Methyl groups at different positions | Different steric properties affecting reactivity |
| 3,5-Dimethylphenylmagnesium bromide | Methyl groups at alternative positions | Influences reactivity and selectivity |
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenylmagnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms, such as those in carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the phenyl group. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after hydrolysis .
Comparison with Similar Compounds
Structural and Electronic Effects
Ortho-Substituted Grignard Reagents
2-Tolylmagnesium Bromide (o-TolylMgBr) :
Lacks the 4-methyl substituent of 2,4-dimethylphenylmagnesium bromide. Reactivity studies show that o-tolylMgBr participates in acridine synthesis but with lower regioselectivity compared to its 2,4-dimethyl counterpart. The absence of the 4-methyl group reduces steric hindrance, leading to faster reaction kinetics but less controlled product formation .2,6-Dimethylphenylmagnesium Bromide :
Substitution at both ortho positions (2 and 6) increases steric bulk, which slows reaction rates in nickel-catalyzed couplings. Eyring plot analyses reveal a higher activation energy (ΔH‡ = 18.7 kcal/mol) compared to 2,4-dimethylphenylMgBr (ΔH‡ = 16.2 kcal/mol) due to hindered access to the reactive Mg center .
Para-Substituted Grignard Reagents
- 4-Methylphenylmagnesium Bromide (p-TolylMgBr): The para-methyl group lacks the steric influence of ortho substituents.
4-Fluorophenylmagnesium Bromide :
The electron-withdrawing fluorine substituent enhances electrophilicity at the Mg center, accelerating nucleophilic additions. However, it fails to participate in methyl elimination reactions due to the absence of ortho-alkyl groups .
Table 1: Acridine Yields with Different Grignard Reagents
| Grignard Reagent | Substrate | Acridine Yield | Methyl Elimination Observed? |
|---|---|---|---|
| 2,4-DimethylphenylMgBr | 2-(Perfluorobutyl)aniline | 85% | Yes |
| 2-TolylMgBr | 2-(Trifluoromethyl)aniline | 72% | Yes |
| 3,5-DimethylphenylMgBr | 2-(Perfluorobutyl)aniline | <1% | No |
| 4-MethylphenylMgBr | 2-(Trifluoromethyl)aniline | 0% | No |
Mechanistic Insights
The elimination of methyl groups in ortho-substituted reagents occurs during oxidation and hydrolysis of intermediates. This mechanism is critical for synthesizing perfluoroalkylacridines with reduced steric bulk.
Q & A
Q. What are the critical considerations for handling 2,4-dimethylphenylmagnesium bromide in air-sensitive reactions?
Due to its high reactivity with moisture and oxygen, rigorous air-free techniques (e.g., Schlenk lines, gloveboxes) are essential. Use anhydrous solvents like THF or 2-MeTHF, and ensure reagents are pre-dried. Quenching with dry ice or controlled hydrolysis minimizes side reactions. Storage at 2–8°C in sealed, inert-atmosphere containers is recommended to preserve stability .
Q. How does the ortho-methyl substituent influence the reactivity of this compound in Grignard reactions?
The ortho-methyl group increases steric hindrance, directing regioselectivity during nucleophilic additions. For example, in reactions with ketones or esters, the methyl group can suppress competing side reactions (e.g., enolization) by sterically blocking certain pathways. However, under oxidative conditions, the methyl group may be eliminated as methanol during workup, as observed in acridine synthesis .
Q. What analytical methods are recommended for characterizing reactions involving this compound?
- NMR Spectroscopy : Monitor reaction progress via ¹H/¹³C NMR, focusing on shifts in aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
- GC-MS : Track volatile byproducts (e.g., methane from methyl elimination).
- Titration : Quantify active Grignard reagent using Gilman’s method (iodine titration). Cross-validate with FTIR for functional group analysis .
Advanced Research Questions
Q. Why does the ortho-methyl group in this compound lead to unexpected byproducts in heterocyclic synthesis?
Mechanistic studies show that the methyl group can undergo elimination during aqueous workup, forming methanol. For instance, in acridine synthesis, the methyl group is lost via oxidation/hydrolysis, leaving a hydrogen atom at the 9-position of the acridine ring. This contrasts with fluorine-substituted analogs, where the halogen is retained .
Q. How can reaction conditions be optimized for coupling this compound with sterically hindered substrates?
- Temperature : Use low temperatures (−20°C to 0°C) to slow competing reactions.
- Catalysts : Employ transition-metal catalysts (e.g., NiF₂-PPh₃) for cross-couplings with aryl halides, as demonstrated in biphenyltetracarboxylic dianhydride synthesis .
- Solvent : THF enhances solubility, while 2-MeTHF improves thermal stability . Kinetic monitoring (e.g., in situ IR) helps identify optimal reaction windows .
Q. What role does the para-methyl group play in stabilizing intermediates during multi-step syntheses?
The para-methyl group stabilizes radical or anionic intermediates via hyperconjugation. For example, in reductive amination with tertiary carboxamides, the methyl group reduces electron density at the magnesium center, facilitating nucleophilic attack on carbonyl groups. This is critical in forming α-branched amines with high yields (>70%) .
Contradictions and Resolutions
- Contradiction : reports methyl elimination, while other studies (e.g., ) assume methyl retention.
Resolution : Methyl elimination is context-dependent. In oxidative aqueous workup (e.g., acridine synthesis), methyl loss occurs, but in anhydrous cross-couplings (e.g., Ni-catalyzed reactions), the group remains intact.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
